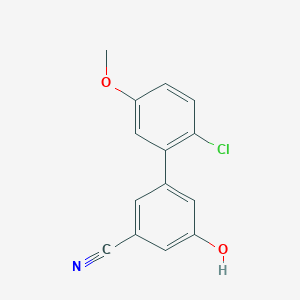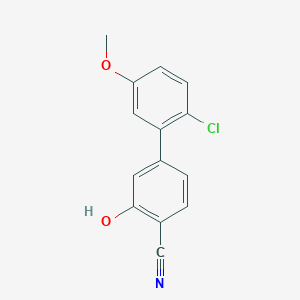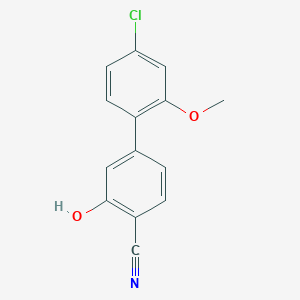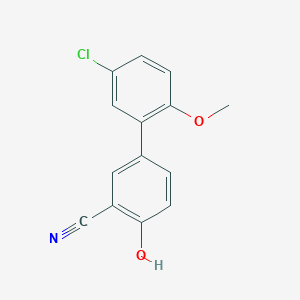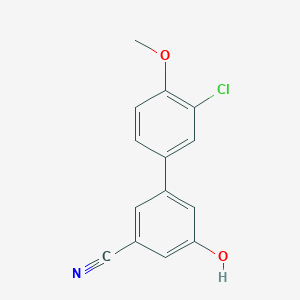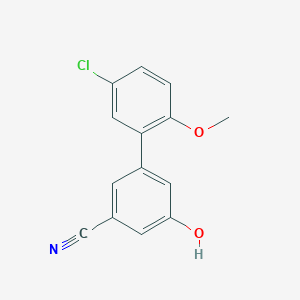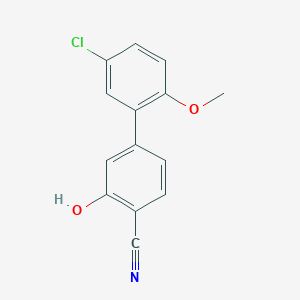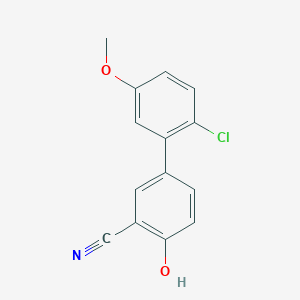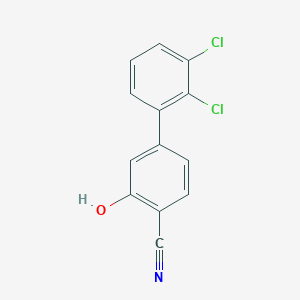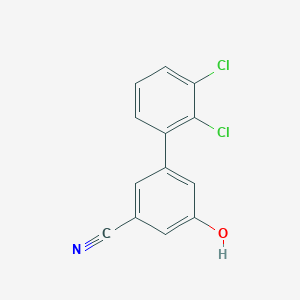
3-Cyano-5-(2,3-dichlorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-5-(2,3-dichlorophenyl)phenol, 95% (3-C5DCPP 95%) is a synthetic phenolic compound that is widely used in scientific research. It is a powerful antioxidant with a broad range of applications in both biochemistry and physiology. It is a very stable compound with a high purity, making it an ideal choice for research studies.
Scientific Research Applications
3-C5DCPP 95% is a powerful antioxidant and is commonly used in scientific research. It has been used to study the effects of oxidative stress, as well as to investigate the mechanisms of cell death. It has also been used to study the effects of drug toxicity, as well as to investigate the effects of environmental pollutants on the body. Additionally, 3-C5DCPP 95% has been used to study the effects of aging and to investigate the mechanisms of aging.
Mechanism of Action
3-C5DCPP 95% acts as a scavenger of reactive oxygen species (ROS), which are molecules that can cause damage to cells. It scavenges these molecules by forming a stable complex with them, which prevents them from causing damage to cells. Additionally, 3-C5DCPP 95% can also act as an antioxidant, which means it can protect cells from damage caused by ROS.
Biochemical and Physiological Effects
3-C5DCPP 95% has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative damage and inflammation in cells, as well as to protect cells from damage caused by UV radiation. Additionally, 3-C5DCPP 95% has been found to have anti-cancer properties, as well as to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
3-C5DCPP 95% has a number of advantages and limitations for lab experiments. One of the major advantages of using 3-C5DCPP 95% is that it is a very stable compound with a high purity, making it ideal for research studies. Additionally, it is relatively inexpensive and easy to obtain, making it ideal for research on a budget. However, one of the major limitations of using 3-C5DCPP 95% is that it is not water soluble, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for 3-C5DCPP 95%. One potential direction is to further explore its potential as an antioxidant, as well as its potential to reduce oxidative damage and inflammation in cells. Additionally, further research could be done to explore its potential as an anti-cancer agent, as well as its potential to reduce the risk of cardiovascular disease. Finally, further research could be done to explore its potential as an agent for drug toxicity, as well as its potential to protect cells from damage caused by environmental pollutants.
Synthesis Methods
3-C5DCPP 95% can be synthesized by a two-step method. The first step involves the reaction of 2,3-dichlorophenol and sodium cyanide in an aqueous medium to form a cyanohydrin intermediate. The second step involves the reaction of the cyanohydrin with a base such as sodium hydroxide to form 3-C5DCPP 95%.
properties
IUPAC Name |
3-(2,3-dichlorophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-12-3-1-2-11(13(12)15)9-4-8(7-16)5-10(17)6-9/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQDLRCFPDGOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684901 |
Source


|
| Record name | 2',3'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2,3-dichlorophenyl)phenol | |
CAS RN |
1261918-12-0 |
Source


|
| Record name | 2',3'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

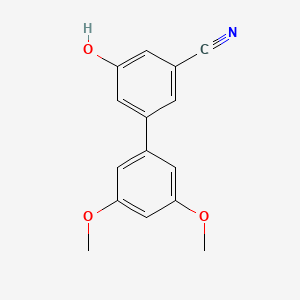
![3-Cyano-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6376729.png)
